4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
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Description
This compound is a specialty product for proteomics research . It is a fentanyl analogue, which is a class of synthetic opioids .
Molecular Structure Analysis
The molecular formula of this compound is C17H20ClN3S . The structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues .Scientific Research Applications
Synthetic Chemistry Applications
- Diverse Compound Libraries : A study explored the generation of structurally diverse libraries through alkylation and ring closure reactions starting from ketonic Mannich bases derived from 2-acetylthiophene, demonstrating the utility of such compounds in creating diverse chemical libraries, which could include derivatives of the compound (Roman, 2013).
Material Science Applications
- Functional Hydrogels : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation with various amines, including aromatic amines similar to the structure of interest, highlighted their potential use in medical applications due to enhanced thermal stability and biological activities (Aly et al., 2015).
Biological Applications
- Antifungal Agents : A study synthesized and tested various derivatives of dimethylpyrimidin-containing compounds, similar in complexity to the compound , for their antifungal properties against Aspergillus species, indicating potential applications in developing new antifungal agents (Jafar et al., 2017).
- Security Inks : The development of novel V-shaped molecules for use as security inks demonstrated the application of structurally complex amines in creating materials that respond to mechanical force or pH changes, showcasing how derivatives could be utilized in security and sensing applications (Lu & Xia, 2016).
Properties
IUPAC Name |
4-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S.ClH/c1-12-10-15(16-11-21-17(18)19-16)13(2)20(12)9-8-14-6-4-3-5-7-14;/h3-7,10-11H,8-9H2,1-2H3,(H2,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAKDOUDSQFJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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